

Synergistic Antidiabetic Effects of HWL-088 and Metformin: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of **HWL-088**, a novel free fatty acid receptor 1 (FFAR1) agonist, alone and in combination with metformin, a widely prescribed antidiabetic agent. The data presented herein is derived from a key preclinical study investigating the synergistic potential of this combination therapy in a diabetic mouse model.

Mechanism of Action

HWL-088 is a highly potent FFAR1 agonist (EC50 = 18.9 nM) with moderate peroxisome proliferator-activated receptor δ (PPAR δ) activity (EC50 = 570.9 nM).[1][2] Its primary mechanism involves promoting glucose-dependent insulin secretion.[1][2] Metformin, a biguanide, primarily acts by decreasing hepatic glucose production and intestinal glucose absorption, while also increasing insulin sensitivity. The complementary mechanisms of action of these two agents provide a strong rationale for their combined use.

The combination of **HWL-088** and metformin has been shown to produce synergistic improvements in glucolipid metabolism.[1][2] This synergy manifests as enhanced glucose control, improved plasma lipid profiles, and better β -cell function.[1][2] The combined therapy also leads to reduced fat accumulation in adipose tissue and alleviation of fatty liver in diabetic mice.[1][2] The underlying effects of **HWL-088** involve a reduction in hepatic lipogenesis and oxidative stress, alongside an increase in lipoprotein lipolysis, glucose uptake, mitochondrial function, and fatty acid β -oxidation.[1][2]



Quantitative Data Summary

The following tables summarize the key quantitative findings from a long-term in vivo study in ob/ob diabetic mice, comparing the effects of **HWL-088**, metformin, and their combination.

Table 1: Effects on Glucose Homeostasis

Treatment Group	Fasting Blood Glucose (mmol/L)	OGTT AUC (mmol/L·h)	Plasma Insulin (ng/mL)
Vehicle	25.8 ± 1.5	60.3 ± 3.2	1.8 ± 0.2
HWL-088 (3 mg/kg)	15.2 ± 1.1	40.1 ± 2.5	3.1 ± 0.3
Metformin (150 mg/kg)	18.9 ± 1.3	48.7 ± 2.8	2.5 ± 0.2
HWL-088 + Metformin	10.5 ± 0.9#	30.5 ± 2.1#	4.2 ± 0.4#

*p < 0.05 vs. Vehicle; #p < 0.05 vs. **HWL-088** or Metformin alone. Data are presented as mean \pm SEM. AUC: Area under the curve for oral glucose tolerance test.

Table 2: Effects on Plasma Lipid Profile

Treatment Group	Triglycerides (mmol/L)	Total Cholesterol (mmol/L)	Free Fatty Acids (mmol/L)
Vehicle	1.8 ± 0.2	5.9 ± 0.4	1.2 ± 0.1
HWL-088 (3 mg/kg)	1.1 ± 0.1	4.2 ± 0.3	0.8 ± 0.1
Metformin (150 mg/kg)	1.4 ± 0.1	5.1 ± 0.3	1.0 ± 0.1
HWL-088 + Metformin	0.8 ± 0.1#	3.5 ± 0.2#	0.6 ± 0.1#

^{*}p < 0.05 vs. Vehicle; #p < 0.05 vs. **HWL-088** or Metformin alone. Data are presented as mean \pm SEM.



Experimental Protocols

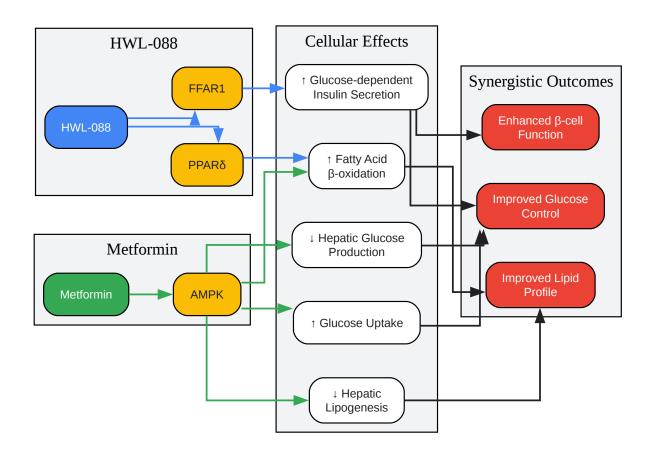
In Vivo Study in ob/ob Mice

- Animal Model: Male ob/ob mice (8 weeks old) were used as a model for type 2 diabetes and obesity.
- Acclimatization: Animals were housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water for one week before the experiment.
- Treatment Groups: Mice were randomly assigned to one of four groups (n=8 per group):
 - Vehicle control (0.5% carboxymethylcellulose sodium)
 - HWL-088 (3 mg/kg body weight)
 - Metformin (150 mg/kg body weight)
 - HWL-088 (3 mg/kg) + Metformin (150 mg/kg)
- Drug Administration: All treatments were administered orally by gavage once daily for 8 weeks.
- Fasting Blood Glucose: Blood glucose levels were measured from the tail vein after a 12hour fast using a glucometer.
- Oral Glucose Tolerance Test (OGTT): After 8 weeks of treatment, mice were fasted for 12 hours and then administered an oral glucose load (2 g/kg). Blood glucose was measured at 0, 30, 60, 90, and 120 minutes post-gavage. The area under the curve (AUC) was calculated.
- Plasma Parameters: At the end of the study, blood samples were collected for the analysis of plasma insulin, triglycerides, total cholesterol, and free fatty acids using commercially available kits.

Visualizations



Signaling Pathway of **HWL-088** and Metformin Synergy

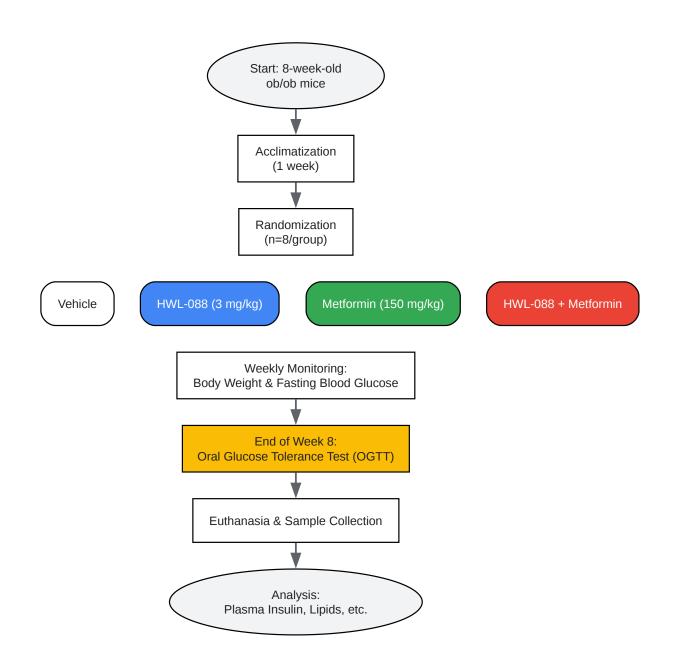


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Caption: Synergistic pathways of **HWL-088** and metformin.

Experimental Workflow for In Vivo Study





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References



- 1. HWL-088, a new potent free fatty acid receptor 1 (FFAR1) agonist, improves glucolipid metabolism and acts additively with metformin in ob/ob diabetic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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